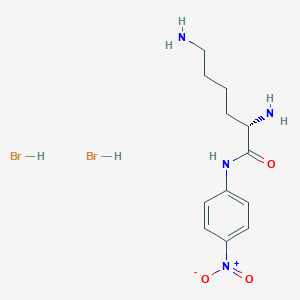

2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide

Description

Historical Context and Evolution of Chromogenic Substrates in Enzymology

The journey to modern enzyme assays began with early observations of enzymatic reactions in the 18th and 19th centuries. However, the ability to quantitatively measure enzyme activity with precision is a more recent development. Initially, assays relied on measuring the disappearance of a natural substrate or the appearance of a natural product, which were often complex and difficult to quantify.

A significant breakthrough came with the introduction of synthetic substrates in the mid-20th century. These molecules were designed to be specifically cleaved by certain enzymes, releasing a product that was easier to detect. The development of chromogenic substrates, which produce a colored product upon reaction, marked a pivotal moment in this evolution. These substrates offered a continuous and straightforward method for monitoring enzyme kinetics.

The early 1970s saw the introduction of peptide-based chromogenic substrates, which were designed to mimic the natural cleavage sites of proteases. This innovation dramatically improved the specificity and sensitivity of enzyme assays, paving the way for a deeper understanding of enzyme mechanisms and their roles in biological processes.

Fundamental Role of H-Lys-pNA 2HBr as a p-Nitroanilide Derivative in Protease and Peptidase Assays

H-Lys-pNA 2HBr belongs to the class of p-nitroanilide (pNA) derivatives, which have become workhorse substrates in enzymology. The core of their function lies in the amide bond linking an amino acid or a peptide to a p-nitroaniline molecule. This bond is susceptible to cleavage by specific proteases.

The mechanism of action is elegant in its simplicity. In its intact form, H-Lys-pNA 2HBr is colorless. However, when a protease that recognizes and cleaves at the lysine (B10760008) residue is present, it hydrolyzes the amide bond, liberating the p-nitroaniline molecule. acs.org This free p-nitroaniline has a distinct yellow color in solution, and its concentration can be accurately determined by measuring the absorbance of light at a specific wavelength, typically around 405-410 nm. nih.gov The rate of color development is directly proportional to the enzymatic activity, allowing for precise quantification.

H-Lys-pNA 2HBr is particularly useful for assaying serine proteases such as trypsin and plasmin, as well as various aminopeptidases that exhibit specificity for lysine residues. nih.gov The specificity of the assay is conferred by the lysine residue, which is recognized by the active site of the target enzyme.

Detailed Research Findings:

Numerous studies have utilized H-Lys-pNA 2HBr and similar p-nitroanilide substrates to elucidate enzyme kinetics. For instance, detailed kinetic analyses of trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide, a closely related substrate, have provided insights into the pH dependence of the enzyme's catalytic activity. acs.orgnih.govnih.govacs.orgresearchgate.net These studies have determined key kinetic parameters such as the Michaelis constant (Km) and the maximal reaction velocity (Vmax), which are crucial for understanding enzyme-substrate interactions.

One study on a novel lysine-specific aminopeptidase (B13392206) (KAP) reported a Km of 333 µM and a Vmax of 0.7 nmol Lys-pNA/min/mg protein for the hydrolysis of a lysine p-nitroanilide substrate. nih.gov Such data are instrumental in characterizing newly discovered enzymes and comparing their activities.

Below is an interactive data table summarizing representative kinetic parameters for enzymes acting on lysine-p-nitroanilide substrates.

Note: The Vmax for KAP was converted from nmol/min/mg protein to µM/s for comparative purposes, assuming a standard assay volume and protein concentration.

Significance of H-Lys-pNA 2HBr in Advancing Enzymatic Research Methodologies

The introduction of H-Lys-pNA 2HBr and other chromogenic substrates has had a profound impact on enzymatic research, leading to significant methodological advancements.

One of the most notable contributions has been in the development of high-throughput screening (HTS) assays. The simplicity and reliability of chromogenic assays make them ideally suited for automation. The colorimetric readout can be easily measured using plate readers, allowing for the rapid screening of thousands of potential enzyme inhibitors or activators. This has been instrumental in drug discovery and development, enabling the identification of lead compounds for various diseases.

Furthermore, the use of H-Lys-pNA 2HBr has facilitated a deeper understanding of enzyme kinetics and inhibition . The ability to continuously monitor the reaction rate provides detailed information about the enzyme's catalytic mechanism and how it is affected by different inhibitors. This has been crucial in the design of more effective and specific drugs.

In the field of clinical diagnostics , chromogenic substrates have enabled the development of simple and rapid tests for various conditions. For example, assays based on these substrates are used to measure the activity of enzymes in the blood coagulation and fibrinolytic systems, aiding in the diagnosis and monitoring of bleeding and thrombotic disorders.

The accessibility and ease of use of assays employing H-Lys-pNA 2HBr have also made them a staple in basic research and education . They provide a robust and cost-effective method for studying enzyme function, making sophisticated enzymatic analysis available to a broader range of researchers and students.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00960872 | |

| Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40492-96-4 | |

| Record name | N-(4-Nitrophenyl)lysinamide--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00960872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Modifications of H Lys Pna 2hbr and Analogous Peptide Derivatives

Methodological Approaches for the Synthesis of H-Lys-pNA 2HBr

The synthesis of H-Lys-pNA 2HBr involves the formation of a peptide bond between the carboxyl group of a protected lysine (B10760008) and the amino group of p-nitroaniline, followed by deprotection steps.

Strategies for Peptide Bond Formation in pNA-Containing Substrates

The formation of a peptide bond with p-nitroaniline is challenging due to the low nucleophilicity of its amino group. nih.gov However, various strategies have been developed to achieve this coupling efficiently.

One common approach involves the use of coupling reagents that activate the carboxylic acid group of the N-protected amino acid, facilitating the nucleophilic attack by the amino group of p-nitroaniline. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are often employed for this purpose. thaiscience.info The reaction mechanism typically involves the formation of an O-acylisourea intermediate, which then reacts with p-nitroaniline.

Solid-phase peptide synthesis (SPPS) offers a streamlined alternative for preparing peptide p-nitroanilides. researchgate.net In one modified SPPS method, 1,4-phenylenediamine is attached to a resin, followed by the sequential coupling of amino acids using the standard Fmoc protocol. The terminal para-aminoanilide is then oxidized to the corresponding p-nitroanilide. researchgate.net Another solid-phase strategy utilizes 5-amino-2-nitrobenzoic acid as a surrogate for p-nitroaniline, which simplifies the synthesis process. researchgate.net

Solution-phase synthesis is also a viable method. For instance, the synthesis of Z-Lys-pNA has been described in detail, providing a foundational method for similar compounds. nih.gov The choice between solid-phase and solution-phase synthesis often depends on the desired scale, purity requirements, and the complexity of the target peptide.

Advanced Purification Techniques for High-Purity H-Lys-pNA 2HBr Preparations

Achieving high purity is critical for the use of H-Lys-pNA 2HBr as a specific enzyme substrate, as impurities can lead to ambiguous results in biological assays. waters.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides and their derivatives. jpt.comcreative-proteomics.com

The principle of RP-HPLC involves the separation of components based on their hydrophobicity. A non-polar stationary phase (commonly C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often containing trifluoroacetic acid (TFA) as an ion-pairing agent. scienceopen.comrsc.org By applying a gradient of increasing organic solvent concentration, compounds are eluted based on their affinity for the stationary phase, allowing for the separation of the target peptide from synthesis-related impurities such as truncated or deletion sequences and products with incomplete deprotection. jpt.comalmacgroup.com

For larger scale purifications, preparative RP-HPLC is employed using columns with larger diameters. waters.com Following HPLC purification, techniques like lyophilization are used to remove the solvents and obtain the purified product as a solid.

Analytical Verification of Synthetic Product Identity and Purity

The identity and purity of the synthesized H-Lys-pNA 2HBr must be rigorously verified. A combination of analytical techniques is typically used to ensure the quality of the final product.

High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the primary method for assessing the purity of synthetic peptides. jpt.com The chromatogram provides a quantitative measure of the target peptide relative to any impurities by comparing the area of the main peak to the total area of all peaks. creative-proteomics.com

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide, thus verifying its identity. jpt.comcreative-proteomics.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are commonly used. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine analysis of peptides, NMR can provide detailed structural information to confirm the identity and stereochemistry of the synthesized compound.

Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the peptide, providing further evidence of its identity.

The combination of these methods provides a comprehensive characterization of the synthetic H-Lys-pNA 2HBr, ensuring its suitability for enzymatic assays.

Design Principles for Structurally Modified p-Nitroanilide Substrates Derived from H-Lys-pNA 2HBr

The modification of H-Lys-pNA 2HBr allows for the creation of novel substrates with tailored properties for specific enzymatic studies.

Rational Design of H-Lys-pNA 2HBr Analogs for Altered Enzyme Specificity

The rational design of enzyme substrates involves modifying the peptide sequence to enhance or alter its specificity for a particular enzyme. oup.com The amino acid residues adjacent to the scissile bond (the bond to be cleaved by the enzyme) play a crucial role in enzyme-substrate recognition. oup.com

For serine proteases, which often cleave after basic residues like lysine or arginine, modifications to the amino acids at positions P2, P3, and P4 (N-terminal to the cleavage site) can significantly impact the kinetic parameters (kcat and Km) of the enzymatic reaction. nih.gov For example, increasing the hydrophobicity of the amino acid at the P4 position in a series of trypsin substrates enhanced substrate specificity. nih.gov

By systematically substituting amino acids in the peptide chain of H-Lys-pNA analogs, researchers can probe the substrate-binding site of an enzyme and develop highly selective substrates. This approach has been successfully applied to design substrates for various proteases, including trypsin and plasmin. nih.govnih.gov

Table 1: Examples of Modified p-Nitroanilide Substrates and their Target Enzymes

| Substrate | Target Enzyme(s) | Key Structural Feature |

| N-α-Benzoyl-L-Arg-pNA | Trypsin, Lp(a) protease | Arginine at P1 position nih.gov |

| Val-Leu-L-Lys-pNA | Plasmin | Specific peptide sequence for plasmin recognition nih.gov |

| Y-Ala-X-Abu-Pro-Lys-pNA | Trypsin | Systematic variation at P4 (X) to study specificity nih.gov |

| H-D-Val-Leu-Lys-pNA | Plasmin | Stereochemical modification (D-amino acid) |

Synthesis of Related Lysine-Containing Chromogenic Substrates for Comparative Studies

The development of chromogenic substrates is pivotal for studying the kinetics and specificity of proteases, particularly trypsin-like enzymes that cleave at the carboxyl side of lysine and arginine residues. chondrex.com While H-Lys-pNA serves as a fundamental substrate, a variety of analogous peptide derivatives incorporating lysine have been synthesized to facilitate comparative studies. These analogs are designed with structural modifications to investigate enzyme-substrate interactions, enhance sensitivity, or alter specificity. The synthesis of these substrates often involves complex multi-step chemical processes, including the strategic use of protecting groups and specific coupling methods.

A common strategy in synthesizing these peptide substrates is the stepwise addition of amino acids, starting from the chromogenic reporter group, which is frequently p-nitroaniline (pNA). tandfonline.com This molecule is advantageous because its cleavage from the peptide by enzymatic hydrolysis releases the yellow-colored pNA, which can be easily quantified spectrophotometrically. researchgate.netontosight.ai

The synthesis process requires careful protection and deprotection of the reactive functional groups on the amino acids to ensure the correct peptide sequence is formed. For lysine, both the α-amino group and the ε-amino group of the side chain must be considered. Protecting groups such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) are commonly employed for the α-amino group, while the ε-amino group is also protected to prevent unwanted side reactions. issuu.comru.nl

Several methods have been developed for the crucial step of forming the amide bond between the protected amino acid and pNA or a growing peptide chain. The mixed anhydride (B1165640) method, utilizing reagents like pivaloyl chloride, has been successfully used to prepare various p-nitroanilides of Boc-protected amino acids. researchgate.net Another effective approach involves using phosphorus oxychloride as a condensing agent, which facilitates the formation of the amide bond, often with high yields and without racemization. researchgate.net The phosphazo method represents another established technique for this purpose. ru.nlresearchgate.net More recently, enzymatic methods using proteases like chymotrypsin (B1334515) or subtilisin in organic media have been explored for the synthesis of chromogenic peptide substrates. nih.gov

For the creation of longer, more specific peptide substrates, solid-phase peptide synthesis (SPPS) is a widely used technique. researchgate.net This method involves anchoring the initial amino acid or the pNA moiety to a solid resin support and then sequentially adding protected amino acids. This allows for the efficient synthesis of complex peptide sequences. tandfonline.com

An example of a commercially significant and well-studied substrate is S-2251 (H-D-Val-Leu-Lys-pNA). tandfonline.com Its synthesis involves coupling protected lysine to pNA, followed by the sequential addition of protected leucine (B10760876) and finally protected D-valine. Each coupling step is followed by the removal of the N-terminal protecting group to allow for the addition of the next amino acid in the sequence. tandfonline.com The inclusion of a D-amino acid at the N-terminus can confer increased stability against non-specific aminopeptidases. tandfonline.com

Researchers have synthesized a diverse array of lysine-containing substrates to probe the requirements of various proteases. These comparative substrates help in mapping the enzyme's active site and understanding the influence of amino acids adjacent to the lysine cleavage site.

Table 1: Examples of Synthesized Lysine-Containing Chromogenic Substrates for Comparative Enzyme Studies

| Substrate Name/Code | Structure | Key Synthesis Feature / Application | Reference |

| S-2251 | H-D-Val-Leu-Lys-pNA | Synthesized by stepwise addition of protected amino acids. Used for plasmin and pancreatic kallikrein studies. | tandfonline.com |

| S-2403 | H-pyro-Glu-Phe-Lys-pNA | A substrate with higher sensitivity for certain enzymes compared to S-2251. | tandfonline.com |

| N-α-Acetylglycyl-L-lysine methyl ester acetate | Ac-Gly-Lys-OMe | A trypsin and tryptase substrate. | |

| Boc-Lys(Z)-pNA | Boc-L-Lys(Z)-pNA | An intermediate in the synthesis of more complex peptide substrates. | issuu.comru.nl |

| D-Lys(Z)-Pro-Arg-pNA | H-D-Lys(Cbo)-Pro-Arg-pNA | A chromogenic substrate used for assaying activated protein C (APC). | medkoo.com |

| A-Lys(X)-NH-Y Derivatives | X-Lys-NH-Y | Synthesized to study plasmin and thrombin inhibition. X = acetyl or ethoxycarbonyl; Y = various organic groups. | ptfarm.pl |

The synthesis of these varied structures provides a toolkit for biochemists to perform detailed comparative analyses. By measuring the rates of hydrolysis of different substrates by a given enzyme, researchers can deduce the structural features that enhance binding and catalysis. For instance, comparing the cleavage of H-D-Val-Leu-Lys-pNA (S-2251) with substrates containing different amino acids in the positions preceding lysine has been instrumental in characterizing the substrate specificity of enzymes like plasmin. tandfonline.com Similarly, the synthesis of peptide libraries, such as fluorogenic tetrapeptide libraries that include lysine, allows for high-throughput screening to identify the most efficiently hydrolyzed sequences for a particular protease. nih.gov

Enzymatic Reaction Kinetics and Mechanistic Investigations Employing H Lys Pna 2hbr

Quantitative Characterization of Enzyme-Substrate Interactions with H-Lys-pNA 2HBr

The interaction between an enzyme and its substrate can be quantitatively described by parameters derived from kinetic models, most notably the Michaelis-Menten model.

Determination of Michaelis-Menten Kinetic Parameters (Km, Vmax) for H-Lys-pNA 2HBr Hydrolysis

Michaelis-Menten kinetics describes the relationship between the initial reaction velocity () and substrate concentration ([S]) as: , where is the maximum reaction velocity achieved at saturating substrate concentrations, and (the Michaelis constant) represents the substrate concentration at which the reaction velocity is half of . This parameter is indicative of the enzyme's affinity for the substrate.

Studies investigating the activity of Aminopeptidase (B13392206) N (PepN) have utilized H-Lys-pNA 2HBr as a substrate. For instance, research on recombinant PepN from Lactobacillus helveticus ATCC 12046 reported a of 1552 nkat/mL for H-Lys-pNA 2HBr figshare.com. Further kinetic characterization provided a value of 0.14 mM for this substrate nih.gov. While the general range for values determined in related studies was reported to be between 1.3 and 11.3 mM, the specific value for H-Lys-pNA 2HBr with PepN was found to be 0.14 mM nih.gov.

Table 1: Kinetic Parameters of PepN with H-Lys-pNA 2HBr and Other Substrates

| Substrate | Vmax (nkat/mL) | Km (mM) | kcat (s⁻¹) | Vmax (µkat/L) | Km (mM) | kcat/Km (mM⁻¹s⁻¹) | Relative Catalytic Efficiency (%) |

| H-Lys-pNA · 2HBr | 1552 | 0.14 | 9.91 | 2068 | 0.18 | 11.40 | 100 |

| H-Arg-pNA · 2HCl | 1742 | 0.14 | 4.98 | 3619 | 0.42 | 8.62 | 75.6 |

| H-Leu-pNA | 851 | 0.17 | 2.92 | 1240 | 0.29 | 4.28 | 37.5 |

| H-Phe-pNA | 254 | 0.15 | 1.87 | 385 | 0.24 | 1.60 | 14.0 |

Data sourced from nih.gov. Note: The table in the source nih.gov presents seven numerical values after the substrate name. The interpretation of these values into specific kinetic parameters (Vmax, Km, kcat, kcat/Km) is based on common conventions and contextual information from the provided snippets.

Elucidation of Catalytic Efficiency (kcat/Km) with H-Lys-pNA 2HBr

The catalytic efficiency, often expressed as the specificity constant (), is a critical parameter that reflects the enzyme's ability to convert substrate into product per unit time, taking into account both the catalytic rate and substrate affinity nih.govaklectures.comnih.gov. A higher value indicates greater catalytic effectiveness.

For PepN, the value determined with H-Lys-pNA 2HBr was 11.40 mM⁻¹s⁻¹ nih.gov. This value, normalized to a relative catalytic efficiency of 100%, serves as a benchmark for comparing PepN's performance with other substrates. For example, H-Arg-pNA 2HCl showed a relative catalytic efficiency of 75.6% with PepN, indicating a slightly lower catalytic efficiency compared to H-Lys-pNA 2HBr nih.gov.

Substrate Specificity Profiling of Proteases and Peptidases using H-Lys-pNA 2HBr

H-Lys-pNA 2HBr is particularly valuable for profiling the substrate specificity of enzymes that cleave lysine (B10760008) residues or peptides containing lysine.

Analysis of Aminopeptidase N (PepN) Activity and Specificity Towards H-Lys-pNA 2HBr

Aminopeptidase N (PepN), a metalloexopeptidase, is known to hydrolyze N-terminal amino acids from peptides. H-Lys-pNA 2HBr has been established as a suitable substrate for assaying PepN activity and investigating its specificity, including that of lysine aminopeptidases scbt.comscbt.comnih.govchemsrc.com. The high observed for PepN with H-Lys-pNA 2HBr underscores its preference for substrates with a lysine residue at the N-terminus figshare.comnih.gov.

Comparative Substrate Preference Studies Across Enzyme Families

By employing H-Lys-pNA 2HBr alongside other chromogenic substrates, researchers can compare the substrate preferences of various peptidases and proteases. For instance, studies evaluating peptidase activities in complex biological matrices such as cheese extracts have used H-Lys-pNA 2HBr in conjunction with substrates like Z-Gly-Pro-pNA, H-Arg-pNA·2HCl, H-Leu-pNA, and H-Val-pNA to characterize the enzymatic profiles cambridge.orgconicet.gov.arresearchgate.net. Table 1 illustrates how H-Lys-pNA 2HBr's kinetic parameters, particularly its and relative catalytic efficiency, compare with those of other substrates when acted upon by PepN, thereby mapping the enzyme's specificity nih.gov. The specificity of proteases is generally dictated by the complementarity between amino acid residues in the enzyme's active site (e.g., the S1 pocket) and the substrate's amino acid residues (e.g., at the P1 position) purdue.edusinica.edu.twnih.gov.

Advanced Kinetic Mechanisms: Substrate and Product Inhibition Studies with H-Lys-pNA 2HBr

Beyond basic Michaelis-Menten kinetics, enzymes can exhibit more complex behaviors such as substrate or product inhibition, which are crucial for a complete understanding of their reaction mechanisms researchgate.netmdpi.com. Substrate inhibition occurs when substrate concentrations above a certain level lead to a decrease in reaction velocity, often due to the formation of inactive enzyme-substrate complexes. Product inhibition occurs when the reaction product interferes with the enzyme's catalytic activity.

In the context of PepN activity, substrate and product inhibition were identified for the first time in studies related to food protein hydrolysis nih.gov. These findings highlight the importance of investigating these advanced kinetic mechanisms to fully elucidate the behavior of enzymes like PepN when using substrates such as H-Lys-pNA 2HBr. Understanding product inhibition, for example, can be achieved through methods like the Lineweaver-Burk plot analysis, which can reveal the type and constant of inhibition researchgate.netmdpi.com.

Compound List:

H-Lys-pNA 2HBr (L-Lysine p-nitroanilide dihydrobromide)

Identification and Quantitative Characterization of Substrate Inhibition Phenomena

Substrate inhibition is a phenomenon observed in enzyme kinetics where the enzyme's activity decreases at high substrate concentrations. This atypical kinetic behavior can arise from various mechanisms, including the binding of multiple substrate molecules to the enzyme, leading to the formation of inactive enzyme-substrate complexes, or ligand-induced conformational changes that reduce catalytic efficiency nih.gov.

H-Lys-pNA 2HBr has been instrumental in identifying and characterizing substrate inhibition in specific enzymatic systems. For instance, studies on the general aminopeptidase N (PepN) from Lactobacillus helveticus revealed that this substrate, along with others tested, exhibited clear substrate inhibition at higher concentrations libretexts.org. The quantitative characterization of such inhibition is crucial for a comprehensive understanding of enzyme behavior and for accurate kinetic modeling.

Table 1: Kinetic Parameters of PepN with Chromogenic p-Nitroanilide Substrates

| Substrate | Vmax [nkat mL⁻¹] (MM) | Km [mM] (MM) | KIS [mM] (MM) | Vmax [nkat mL⁻¹] (LB) | Km [mM] (LB) | Vmax/Km [%] (Relative) |

| H-Ala-pNA (reference) | 769 | 0.43 | 5.72 | 1619 | 1.43 | 9.91 |

| H-Lys-pNA · 2HBr | 1552 | 0.14 | 9.91 | 2068 | 0.18 | 100.00 |

| H-Arg-pNA · 2HCl | 1742 | 0.14 | 4.98 | 3619 | 0.42 | 75.60 |

| H-Leu-pNA | 851 | 0.17 | 2.92 | 1240 | 0.29 | 37.50 |

| H-Phe-pNA | 254 | 0.15 | 1.87 | 385 | 0.24 | 14.00 |

| H-Val-pNA | 30.7 | 0.27 | 3.41 | 49.8 | 0.63 | 0.70 |

| H-Ile-pNA | 10.1 | 0.17 | 2.17 | 17.4 | 0.38 | 0.44 |

| H-Pro-pNA | 19.9 | 0.94 | 7.15 | 53.5 | 3.71 | 0.13 |

| H-Gly-pNA | 15.8 | 0.69 | 8.87 | 37.8 | 2.70 | 0.13 |

Note: MM refers to Michaelis-Menten analysis, and LB refers to Lineweaver-Burk linearization. KIS represents the substrate inhibition constant. Data adapted from libretexts.org.

The data in Table 1 highlight the varying kinetic behavior of PepN with different substrates. Notably, H-Lys-pNA · 2HBr exhibits a high Vmax and catalytic efficiency relative to other substrates, while also displaying a significant KIS value (9.91 mM), indicative of substrate inhibition. This quantitative data allows researchers to model the enzyme's response to varying substrate concentrations, identifying the threshold at which inhibition becomes prominent.

Investigation and Characterization of Product Inhibition Kinetics

Research has shown that product inhibition can also occur with enzymes that utilize H-Lys-pNA 2HBr. Specifically, product inhibition of both PepX and PepN was discovered for the first time in studies utilizing chromogenic peptide substrates libretexts.org. While specific inhibition constants (Ki) for the products of H-Lys-pNA 2HBr hydrolysis are not detailed in the provided search results, the methodology for their investigation typically involves pre-incubating the enzyme with potential product inhibitors and then measuring the reaction kinetics libretexts.org. Advanced kinetic analysis, such as using integrated Michaelis-Menten equations, is often employed to accurately characterize product inhibition, especially when it occurs concurrently with other kinetic phenomena mdpi.com. The release of p-nitroaniline, a colored product, allows for continuous monitoring of the reaction progress, facilitating the detection and quantification of product-mediated inhibition.

Enzymatic Catalysis Mechanisms Probed by H-Lys-pNA 2HBr

The use of H-Lys-pNA 2HBr as a substrate provides valuable insights into the intricate mechanisms by which enzymes catalyze peptide bond hydrolysis. By examining substrate specificity, binding interactions, and the step-by-step catalytic process, researchers can elucidate the structural and functional aspects of enzyme active sites.

Active Site Topography and Ligand Binding Modes using H-Lys-pNA 2HBr

The interaction of H-Lys-pNA 2HBr with an enzyme's active site provides clues about the enzyme's topography and ligand binding preferences. H-Lys-pNA 2HBr is described as suitable for ligand binding assays researchgate.net. The specificity of enzymes for particular amino acid residues, such as the preference for lysine at the N-terminus observed in some aminopeptidases nih.gov, can be investigated by comparing the kinetic parameters obtained with H-Lys-pNA 2HBr against substrates with different N-terminal amino acids.

Structural and Mechanistic Insights into Peptide Bond Hydrolysis

H-Lys-pNA 2HBr serves as a model substrate for dissecting the mechanism of peptide bond hydrolysis. The general process involves the enzyme binding to the substrate, followed by nucleophilic attack on the carbonyl carbon of the amide bond, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, cleaving the peptide bond and releasing the products nih.govuregina.ca.

For enzymes like PepN, which cleave peptides from the N-terminus, H-Lys-pNA 2HBr helps in understanding how the enzyme recognizes and processes specific amino acid sequences. For instance, the mechanism of proline inhibition, where proline residues can terminate or slow down hydrolysis, and how other enzymes like PepX compensate for this, can be studied using substrates like H-Lys-pNA 2HBr in conjunction with proline-containing peptides libretexts.org. Furthermore, studies on related substrates, such as Z-Lys-pNA with papain, have provided insights into potential tetrahedral intermediates and the pH-dependence of catalytic parameters, contributing to a broader understanding of protease catalytic mechanisms mdpi.com. The quantitative kinetic data obtained using H-Lys-pNA 2HBr, including Vmax and Km values, are fundamental for building mechanistic models that describe the catalytic cycle and the role of specific amino acid residues in the enzyme's active site.

Compound List:

H-Lys-pNA 2HBr (N-alpha-L-lysyl-p-nitroanilide dihydrobromide)

L-Lysine

p-Nitroaniline

H-Ala-pNA

H-Arg-pNA · 2HCl

H-Leu-pNA

H-Phe-pNA

H-Val-pNA

H-Ile-pNA

H-Pro-pNA

H-Gly-pNA

PepN (Enzyme)

PepX (Enzyme)

Z-Lys-pNA (N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide)

Tos-Lys-OMe (N-Tosyl-L-lysine methyl ester)

Ac-Lys-pNA (N-Acetyl-L-lysine p-nitroanilide)

Applications of H Lys Pna 2hbr in Diverse Biochemical and Biotechnological Research Paradigms

Role in Food Science and Fermentation Processes

The application of H-Lys-pNA 2HBr is particularly significant in food science, especially in studies related to dairy fermentation and the broader understanding of protein hydrolysis in food systems.

Assessment of Peptidase Activity in Dairy Fermentation and Cheese Ripening

H-Lys-pNA 2HBr has been employed to evaluate the activity of specific peptidases within dairy products during fermentation and ripening processes. In studies assessing the impact of lactic acid bacteria strains on cheese characteristics, H-Lys-pNA 2HBr was used alongside other chromogenic substrates (such as Z-Gly-Pro-pNA, H-Arg-pNA·2HCl, H-Leu-pNA, H-Val-pNA, and H-Met-pNA) to profile peptidase activities in cheese extracts. These evaluations help researchers understand the enzymatic contributions of starter and non-starter lactic acid bacteria to the complex biochemical changes that occur during cheese ripening, influencing flavor development and texture. For instance, research has shown differential peptidase activities in cheeses treated with specific bacterial strains, with H-Lys-pNA·2HBr revealing higher activity in certain cheese samples compared to others, indicating strain-specific enzymatic profiles.

Table 1: Chromogenic Substrates for Peptidase Activity Assessment in Dairy Research

| Chromogenic Substrate | Potential Enzyme Activity Measured | Reference |

| H-Lys-pNA⋅2 HBr | Lysine (B10760008) aminopeptidase (B13392206) activity | , |

| Z-Gly-Pro-pNA | Prolyl endopeptidase activity | |

| H-Arg-pNA⋅2 HCl | Arginine aminopeptidase activity | |

| H-Leu-pNA | Leucine (B10760876) aminopeptidase activity | , |

| H-Val-pNA | Valine aminopeptidase activity | , |

| H-Met-pNA | Methionine aminopeptidase activity |

Contributions to Understanding Protein Hydrolysis in Complex Food Systems

Beyond dairy, H-Lys-pNA 2HBr contributes to the broader understanding of protein hydrolysis in various food matrices. Protein breakdown, or proteolysis, is a critical process in food development, impacting digestibility, allergenicity, and the generation of bioactive peptides. By using H-Lys-pNA 2HBr as a substrate, researchers can investigate the action of specific proteases, such as lysine-specific exopeptidases, within complex food environments. This is particularly relevant when studying the metabolic activities of microorganisms involved in food fermentation, where microbial enzymes play a significant role in transforming food proteins.

Investigations in Microbial Enzymology and Metabolism

H-Lys-pNA 2HBr is instrumental in microbial enzymology, aiding in the characterization of proteolytic enzymes and the profiling of enzymatic activities in microbial extracts for biotechnological purposes.

Characterization of Proteolytic Enzymes from Lactic Acid Bacteria utilizing H-Lys-pNA 2HBr

Lactic acid bacteria (LAB) are known for their diverse enzymatic capabilities, including the production of proteases and peptidases that are crucial for their growth and for modifying food matrices. H-Lys-pNA 2HBr has been utilized as a substrate for characterizing specific enzymes from LAB, such as the exopeptidase PepN from Lactobacillus helveticus. This substrate, along with a panel of other chromogenic peptides (e.g., H-Arg-pNA·2HCl, H-Leu-pNA, H-Val-pNA), allows for the determination of enzyme kinetics, including Michaelis-Menten parameters (Km and Vmax), and the assessment of substrate specificity. Such characterization is vital for understanding the functional roles of these enzymes in microbial metabolism and their potential applications.

Table 2: Substrates Used for Characterization of PepN from Lactobacillus helveticus

| Chromogenic Substrate | Enzyme Characterized | Reference |

| H-Lys-pNA · 2HBr | PepN | |

| H-Arg-pNA · 2HCl | PepN | |

| H-Leu-pNA | PepN | |

| H-Ala-pNA | PepN | |

| H-Phe-pNA | PepN | |

| H-Val-pNA | PepN | |

| H-Ile-pNA | PepN | |

| H-Gly-pNA | PepN | |

| H-Pro-pNA | PepN | |

| H-His-pNA | PepN | |

| H-Glu-pNA | PepN |

Enzymatic Activity Profiling in Microbial Cell-Free Extracts for Biotechnological Applications

The ability to profile enzymatic activities in microbial cell-free extracts using substrates like H-Lys-pNA 2HBr is fundamental for identifying and optimizing enzymes for biotechnological applications. Researchers can use such assays to screen microbial libraries, assess the impact of different cultivation conditions on enzyme production, or evaluate the effectiveness of cell lysis methods for enzyme recovery. For example, understanding the peptidase repertoire of bacteria used in food fermentation, as assessed with H-Lys-pNA 2HBr, can inform strategies for enhancing desirable traits like flavor development or improving the functional properties of food ingredients.

Utility in Studies of Coagulation and Fibrinolysis Pathways

No relevant research findings or applications of H-Lys-pNA 2HBr in studies of coagulation and fibrinolysis pathways were identified in the performed searches.

Compound List:

H-Lys-pNA 2HBr (L-Lysyl-p-nitroanilide dihydrobromide)

Z-Gly-Pro-pNA

H-Arg-pNA·2HCl

H-Leu-pNA

H-Val-pNA

H-Met-pNA

H-Ala-pNA

H-Phe-pNA

H-Ile-pNA

H-Gly-pNA

H-Pro-pNA

H-His-pNA

H-Glu-pNA

Application in Assays for Plasmin and Related Serine Proteases using pNA-based Substrates

Chromogenic substrates like H-Lys-pNA 2HBr are designed to detect and quantify proteolytic enzyme activity by releasing a colored product upon hydrolysis. The p-nitroaniline (pNA) group, when cleaved from the peptide chain, imparts a yellow color that can be measured at approximately 405 nm, allowing for the determination of enzyme kinetics and activity levels biosynth.comfrontiersin.org.

H-Lys-pNA 2HBr has been utilized in assays for various proteases. For instance, it has been employed in the characterization of PepN, an aminopeptidase N from Lactobacillus helveticus, as part of kinetic studies to understand its substrate preferences nih.gov. While direct detailed kinetic data for H-Lys-pNA 2HBr with PepN is not extensively detailed in the provided literature, its inclusion in the panel of substrates for PepN highlights its role in enzyme characterization nih.gov.

Furthermore, the lysine-p-nitroanilide (Lys-pNA) structure is a recognized motif for substrates targeting plasmin, a key serine protease involved in fibrinolysis. Although specific studies may utilize modified or extended peptide sequences incorporating Lys-pNA, such as H-D-Val-Leu-Lys-pNA (S-2251), these compounds function on the same principle of releasing pNA upon cleavage by plasmin biosynth.comcoachrom.comnih.gov. These substrates are crucial for measuring plasmin formation from plasminogen and for studying plasminogen-activating assays biosynth.comcoachrom.com. Additionally, related Lys-pNA derivatives, like Ac-Lys-pNA, have been used in inhibition studies for lysine-specific serine proteases such as Achromobacter Protease I (API) tandfonline.com.

Table 1: Lys-pNA Substrates and Associated Proteases

| Substrate Name / Type | Primary Target Protease(s) | Notes on Specificity/Application | Source(s) |

| H-Lys-pNA 2HBr | PepN (Aminopeptidase N) | Used in kinetic studies for enzyme characterization. | nih.gov |

| Ac-Lys-pNA | API, Plasmin | Utilized in enzyme inhibition studies. | tandfonline.com |

| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | Relatively plasmin-specific; used for plasmin and SK-plasmin assays. | biosynth.comcoachrom.comnih.gov |

Comparative Efficacy of H-Lys-pNA 2HBr and its Analogs in Protease Activity Measurements

The efficacy of chromogenic substrates is often evaluated based on their specificity, sensitivity, and suitability for particular enzyme assays. While H-Lys-pNA 2HBr itself is a recognized substrate, its analogs and related peptide sequences have been more extensively characterized for comparative purposes, particularly concerning plasmin.

H-D-Val-Leu-Lys-pNA (S-2251) is a notable analog that has been characterized as a relatively plasmin-specific substrate nih.gov. Its efficacy is demonstrated by its resistance to cleavage by other serine proteases like thrombin and factor Xa, which are involved in blood coagulation nih.gov. This specificity makes it a preferred tool for isolating and quantifying plasmin activity in complex biological samples nih.gov. Furthermore, S-2251 exhibits enhanced sensitivity towards the streptokinase-plasmin complex compared to plasmin alone, indicating its utility in specific diagnostic or research contexts related to fibrinolytic system activation nih.gov.

In the context of other proteases, such as PepN, while H-Lys-pNA 2HBr has been used, H-Ala-pNA is also mentioned as a substrate employed in standard assays for this enzyme nih.gov. Direct comparative data on the relative efficacy (e.g., Km, Vmax, or catalytic efficiency) of H-Lys-pNA 2HBr versus H-Ala-pNA for PepN is not detailed in the provided results. However, the use of different Lys-pNA derivatives, such as Ac-Lys-pNA, in inhibition studies with proteases like API and trypsin allows for the assessment of inhibitor potency and mechanism based on the substrate used tandfonline.com. These studies reveal that the choice of substrate can influence the observed mode of inhibition (competitive versus non-competitive), underscoring the importance of substrate selection in detailed enzymatic analysis tandfonline.com.

Table 2: Comparative Efficacy of Lys-pNA Analogs and Related Substrates

| Substrate Analog / Related Substrate | Target Protease | Comparative Metric | Findings | Source(s) |

| H-D-Val-Leu-Lys-pNA (S-2251) | Plasmin | Specificity & Sensitivity | Relatively plasmin-specific, resistant to thrombin and factor Xa. Exhibits greater sensitivity to SK-plasmin complex than plasmin. | nih.gov |

| H-Ala-pNA | PepN | Standard Assay Substrate | Used in standard assays for PepN. Direct comparative efficacy data with H-Lys-pNA 2HBr for PepN not provided. | nih.gov |

| Ac-Lys-pNA | API, Trypsin | Inhibition Studies (Ki) | Used to determine inhibition constants (Ki) for lysinal derivatives. Mode of inhibition (competitive/non-competitive) could vary depending on the specific inhibitor and substrate, indicating substrate influence on kinetic analysis. Z-Val-lysinal showed high potency. | tandfonline.com |

| H-Lys(Abz)-Pro-Pro-pNA | Proteolytic Enzymes | General Utility | Features an aminobenzoyl group for enhanced functionality in assays; used in drug discovery and development for studying enzyme kinetics and protein interactions. | chemimpex.com |

Compound Name Table:

H-Lys-pNA 2HBr

H-D-Val-Leu-Lys-pNA

Ac-Lys-pNA

H-Ala-pNA

H-Lys(Abz)-Pro-Pro-pNA

Tos-Gly-Pro-Lys-pNA

S-2251™ (H-D-Val-Leu-Lys-pNA·2HCl)

Analytical Methodologies and Assay Development Centered on H Lys Pna 2hbr

Spectrophotometric Quantification of Enzymatic Activity Using H-Lys-pNA 2HBr

Spectrophotometry is the most common analytical method employing H-Lys-pNA. This technique relies on the enzymatic cleavage of the substrate, which liberates a colored product, allowing for the real-time monitoring of enzyme kinetics.

The fundamental principle of assays using H-Lys-pNA lies in the enzymatic hydrolysis of the amide bond linking the L-lysine residue to a p-nitroaniline (pNA) molecule. In its substrate-bound form, the pNA moiety is colorless. However, upon enzymatic cleavage, free pNA is released into the solution. This free pNA is a chromophore, meaning it absorbs light in the visible spectrum, imparting a distinct yellow color to the solution.

The concentration of the released pNA can be accurately quantified by measuring the absorbance of the solution at a specific wavelength. The released chromophore, p-nitroaniline, has a maximum absorbance peak typically around 405 nm. sigmaaldrich.comcaymanchem.comnih.gov The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA formation, which, under appropriate conditions, is a direct measure of the enzyme's catalytic activity. illinois.edu This relationship allows researchers to calculate reaction velocities and perform detailed kinetic studies.

To ensure that the measured activity is an accurate reflection of the enzyme's true potential, the assay conditions must be meticulously optimized. Key parameters include pH, temperature, and substrate concentration. nih.gov

| pH | Buffer System | Relative Activity (%) |

|---|---|---|

| 6.0 | MES | 35 |

| 6.5 | MES | 58 |

| 7.0 | HEPES | 85 |

| 7.5 | HEPES | 98 |

| 8.0 | Tris-HCl | 100 |

| 8.5 | Tris-HCl | 92 |

| 9.0 | Glycine-NaOH | 75 |

Temperature: Enzymatic activity generally increases with temperature up to an optimal point. Beyond this temperature, the enzyme begins to denature, leading to a rapid loss of activity. The optimal temperature is found by incubating the assay at various temperatures and measuring the resulting activity. researchgate.net

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 25 | 60 |

| 30 | 75 |

| 37 | 95 |

| 40 | 100 |

| 45 | 88 |

| 50 | 65 |

| 55 | 40 |

Substrate Concentration: The relationship between reaction rate and substrate concentration is described by Michaelis-Menten kinetics. patsnap.com To obtain accurate measurements of enzyme activity, the substrate concentration should ideally be saturating (typically 5-10 times the Michaelis constant, Km) to ensure the reaction velocity is at its maximum (Vmax) and is dependent on the enzyme concentration, not the substrate concentration. patsnap.com However, excessively high concentrations of H-Lys-pNA can lead to substrate inhibition or issues with solubility. Therefore, it is crucial to determine the Km value and select a substrate concentration that balances the need for enzyme saturation with potential inhibitory effects. patsnap.com

Integration of H-Lys-pNA 2HBr into High-Throughput Screening (HTS) Platforms for Enzyme Discovery

The straightforward, colorimetric nature of the H-Lys-pNA assay makes it exceptionally well-suited for high-throughput screening (HTS) applications aimed at discovering new enzymes or engineering existing ones with improved properties. rsc.orgrsc.org HTS involves the rapid testing of thousands to millions of samples, a process that demands robust, automatable, and cost-effective assays. researchgate.net

The assay protocol is simple: the substrate is added to samples containing the enzyme variants (e.g., from a mutant library expressed in E. coli), and after a set incubation period, the absorbance is read using a microplate reader. rsc.org This "add-mix-read" format minimizes complex liquid handling steps. The intensity of the yellow color produced is a direct indicator of enzymatic activity, allowing for the rapid identification of "hits"—colonies or variants exhibiting high levels of catalysis. nih.gov This approach has been instrumental in accelerating the pace of biocatalyst development by enabling the efficient screening of large and diverse enzyme libraries. rsc.orgacs.org

Chromatographic Separation Techniques for the Analysis of Enzymatic Reaction Products of H-Lys-pNA 2HBr

Peptide mapping using liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for detailed structural characterization. nih.gov In the context of H-Lys-pNA, an HPLC method, typically using a reverse-phase column (e.g., C18), can effectively separate the more polar p-nitroaniline from the more hydrophobic H-Lys-pNA substrate. By monitoring the elution profile with a UV detector (at 405 nm for pNA and another wavelength, such as 315 nm, for the substrate), one can simultaneously track the depletion of the substrate and the formation of the product. caymanchem.com This provides a more comprehensive view of the reaction, confirming the identity of the products and ensuring that the observed spectrophotometric signal is not due to interfering substances. CZE offers an alternative with high resolution and very low sample consumption. nih.gov

| Compound | Retention Time (minutes) | Detection Wavelength (nm) |

|---|---|---|

| p-Nitroaniline (pNA) | 3.5 | 405 |

| H-Lys-pNA 2HBr | 8.2 | 315 |

Q & A

Q. What experimental parameters are critical for determining the catalytic efficiency of H-Lys-pna·2HBr in enzymatic assays?

To evaluate catalytic efficiency, measure the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) using Lineweaver-Burk plots. For H-Lys-pna·2HBr, Km values (e.g., 0.43 mM for reference substrates) indicate substrate affinity, while Vmax (e.g., 769 nkat mL<sup>-1</sup>) reflects enzyme turnover under standardized conditions . Ensure assays control pH, temperature, and ionic strength, as these influence enzyme-substrate interactions.

Q. How does H-Lys-pna·2HBr compare to other synthetic substrates (e.g., H-Ala-pNA) in peptidase activity studies?

Comparative analysis should focus on catalytic efficiency (Vmax/Km). For instance, H-Lys-pna·2HBr exhibits a relative catalytic efficiency of 100% compared to other substrates like H-Arg-pNA·2HCl (82%) or H-Leu-pNA (63%). Use kinetic models to identify structural determinants (e.g., side-chain specificity) affecting enzyme recognition .

Q. What methodologies are recommended for validating the purity and stability of H-Lys-pna·2HBr in solution?

Employ HPLC with UV detection (e.g., at 405 nm for p-nitroaniline release) to monitor degradation. For purity, use mass spectrometry and elemental analysis. Store lyophilized samples at -20°C and reconstitute in buffers (e.g., Tris-HCl) with protease inhibitors to prevent autolysis .

Q. How should researchers design controls for assays involving H-Lys-pna·2HBr to minimize experimental noise?

Include (1) negative controls without enzyme to assess non-enzymatic hydrolysis and (2) positive controls with a reference substrate (e.g., H-Ala-pNA) to validate assay conditions. Normalize data to baseline activity and report standard deviations across triplicates .

Q. What statistical frameworks are appropriate for analyzing kinetic data derived from H-Lys-pna·2HBr experiments?

Use nonlinear regression (e.g., GraphPad Prism) to fit Michaelis-Menten curves. For inhibition studies, apply competitive or non-competitive models based on Lineweaver-Burk plots. Report R<sup>2</sup> values and confidence intervals to quantify goodness-of-fit .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported inhibition constants (Ki) for H-Lys-pna·2HBr across studies?

Discrepancies may arise from assay conditions (e.g., ionic strength, substrate saturation). Replicate experiments using standardized protocols (NIH guidelines) . Validate inhibitor mechanisms via Dixon plots or isothermal titration calorimetry (ITC) to distinguish competitive vs. allosteric effects .

Q. What strategies optimize H-Lys-pna·2HBr solubility in high-throughput screening without compromising enzymatic activity?

Test co-solvents (e.g., DMSO ≤1% v/v) or buffer additives (e.g., CHAPS detergent). Perform activity assays at varying concentrations to identify solubility-activity trade-offs. Use dynamic light scattering (DLS) to monitor aggregation .

Q. How can computational modeling enhance the design of H-Lys-pna·2HBr derivatives with improved specificity?

Apply molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteases. Validate predictions via site-directed mutagenesis of enzyme active sites and compare kinetic parameters (Km, kcat) .

Q. What experimental designs address confounding variables in in vivo studies using H-Lys-pna·2HBr as a protease activity probe?

Use conditional knockout models to isolate target enzyme contributions. Pair with fluorogenic substrates for real-time imaging. Report animal strain, tissue homogenization methods, and protease inhibitor cocktails to ensure reproducibility .

Q. How do researchers balance mechanistic studies (e.g., kinetics) with structural analyses (e.g., crystallography) for H-Lys-pna·2HBr-enzyme complexes?

Integrate kinetic data (e.g., Ki values) with X-ray crystallography or cryo-EM structures to map active-site interactions. Mutagenesis studies can validate residues critical for substrate recognition, bridging functional and structural insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.